molecular formula C16H12Cl2FNO3 B2656033 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate CAS No. 338404-22-1

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate

Cat. No.: B2656033
CAS No.: 338404-22-1
M. Wt: 356.17
InChI Key: PITILSOIRMQQHL-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a synthetic organic compound of significant interest in advanced agrochemical research and development. Its molecular structure, which incorporates both fluorophenyl and dichlorobenzyl motifs, is characteristic of compounds explored for their potential herbicidal and plant growth regulatory activities . Researchers value this compound as a key intermediate or active ingredient for creating novel formulations, particularly in studying controlled-release systems that can enhance efficacy and environmental safety . Such systems, often developed using matrix materials like lignin, aim to modulate the compound's release into the soil, thereby improving its targeted action and potentially reducing leaching or volatility . The precise mechanism of action is derived from its functional groups; the oxime ether moiety is often associated with the inhibition of key plant enzymes or processes, while the halogenated aromatic rings contribute to molecular stability and bio-availability . This makes it a valuable tool for scientists investigating new modes of action against resistant weeds, optimizing formulation chemistry to minimize phytotoxicity to crops, and developing sustainable crop protection solutions with a reduced ecological footprint . Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-fluorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITILSOIRMQQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175094
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338404-22-1
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338404-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate (CAS No. 338404-22-1) is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a fluorophenyl group and a dichlorobenzyl moiety, suggests possible interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C16H12Cl2FNO3
  • Molecular Weight : 356.18 g/mol
  • Structural Characteristics : The compound features a propanoate ester linked to a fluorophenyl group and an imino ether derived from 2,6-dichlorobenzyl alcohol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Binding : Its structural components suggest that it could bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antifungal Activity

Recent studies have indicated that derivatives of similar structures exhibit antifungal properties. For instance, compounds with similar moieties have shown effective inhibition against various phytopathogenic fungi such as Cytospora and Colletotrichum species. The IC50 values for these compounds ranged from 11.91 to 16.98 µg/mL, indicating moderate to strong antifungal activity .

Antitumor Activity

Research into related compounds has revealed promising antitumor activities. Compounds featuring the fluorophenyl group have been noted for their ability to inhibit cancer cell growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

Study on Antifungal Efficacy

A study conducted by Liu et al. (2013) evaluated the antifungal efficacy of various pyrazole derivatives closely related to our compound of interest. The results showed that certain derivatives displayed significant antifungal activity against multiple strains of fungi, suggesting that modifications similar to those in this compound could yield compounds with enhanced antifungal properties .

CompoundTarget FungiIC50 (µg/mL)
Compound ACytospora sp.11.91
Compound BC. gloeosporioides14.92
Compound CA. solani16.98

Antitumor Studies

In another investigation focused on antitumor properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the structural modifications present in the compound .

Scientific Research Applications

Medicinal Chemistry

4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is being explored as a potential therapeutic agent due to its unique structure that may interact with biological targets:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxime group may facilitate interactions with enzymes involved in cancer metabolism .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research indicates that related oxime derivatives have shown efficacy against bacterial strains, making this compound a candidate for further investigation in antibiotic development .

Chemical Synthesis

The compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and oxidations. The dichlorobenzyl group can participate in various chemical transformations, expanding its utility in synthetic organic chemistry.
  • Reactivity Studies : The oxime functionality allows for diverse chemical reactions, including reduction and substitution processes. This versatility makes it valuable for chemists looking to create novel compounds with specific properties.

Industrial Applications

In addition to its research applications, this compound may find uses in industrial settings:

  • Material Science : The compound could be explored for developing new materials due to its unique chemical properties. Its ability to form covalent bonds may lead to innovative applications in polymer chemistry or coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate becomes evident when compared to analogs. Below is a detailed analysis against the closely related compound (3E)-3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-propanone (CAS: 478047-02-8) .

Structural and Physicochemical Comparison

Parameter This compound (3E)-3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-propanone
Molecular Formula C₁₆H₁₁Cl₂FNO₃ C₂₃H₁₇Cl₄NO₃
Molecular Weight 354.9 g/mol 497.2 g/mol
Functional Groups Ester (propanoate), imino Ketone (propanone), imino, ether
Substituents 4-fluorophenyl, 2,6-dichlorobenzyl 3-[(2,4-dichlorobenzyl)oxy]phenyl, 2,6-dichlorobenzyl
Stereochemistry Z-configuration at imino bond E-configuration at imino bond
CAS Number 338404-22-1 478047-02-8

Key Differences and Implications

Functional Groups :

  • The target compound is an ester , which may confer higher hydrolytic susceptibility compared to the ketone in the analog . Esters are prone to enzymatic cleavage (e.g., by esterases), impacting bioavailability.
  • The analog’s ketone group could enhance stability under acidic conditions but reduce reactivity toward nucleophiles.

Substituent Patterns :

  • The 2,6-dichlorobenzyl group in both compounds suggests steric hindrance and electron-withdrawing effects. However, the analog’s additional 2,4-dichlorobenzyl-oxy phenyl group introduces a more complex substitution pattern, likely increasing lipophilicity (logP) and molecular weight .

Stereochemistry: The Z-configuration in the target compound vs. the E-configuration in the analog alters the spatial orientation of the imino group. This difference could affect intermolecular interactions (e.g., hydrogen bonding or π-π stacking) in biological systems .

Molecular Weight and Complexity :

  • The analog’s higher molecular weight (497.2 g/mol vs. 354.9 g/mol) and additional chlorine atoms may limit membrane permeability or solubility compared to the target compound.

Q & A

What are the key synthetic challenges in preparing 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate, and how can reaction conditions be optimized?

Level : Basic
Answer :
The synthesis involves coupling the 2,6-dichlorobenzyloxyimino moiety with a fluorophenyl propanoate backbone. A major challenge is the insolubility of intermediates in non-polar solvents like dichloromethane, which complicates oxidation or condensation steps . Optimization strategies include:

  • Solvent modification : Using mixed solvents (e.g., dichloromethane with polar co-solvents like DMF) to enhance solubility.
  • Temperature control : Maintaining low temperatures (0–5°C) during imine formation to prevent decomposition.
  • Catalyst selection : Employing coupling agents such as DCC (dicyclohexylcarbodiimide) for esterification steps.

Table 1 : Reaction Optimization Example

StepOriginal Protocol (Issue)Optimized Protocol (Solution)Yield Improvement
Final oxidationInsolubility in CH₂Cl₂CH₂Cl₂:DMF (9:1)41% → 65%

How can spectroscopic techniques confirm the structural integrity of this compound?

Level : Basic
Answer :

  • NMR : The ¹H NMR spectrum should exhibit distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.5 ppm) and the dichlorobenzyl group (δ 5.3 ppm for the -OCH₂- bridge). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with an error <5 ppm. For example, a calculated m/z of 402.02 (C₁₆H₁₁Cl₂FNO₃) aligns with observed data .
  • HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .

What analytical methods are recommended for detecting impurities in this compound?

Level : Advanced
Answer :
Impurities often arise from incomplete coupling or hydrolysis byproducts. Key methods include:

  • HPLC-UV/HRMS : Using reverse-phase chromatography with a mobile phase of 0.1% formic acid in acetonitrile/water to separate impurities. HRMS identifies structural analogs (e.g., dichlorobenzyl hydrolysis products) .
  • TLC monitoring : Pre-screening reaction progress with silica plates (ethyl acetate/hexane, 3:7) to detect unreacted intermediates.
  • Reference standards : Comparing retention times and spectra with certified impurities (e.g., nitrated byproducts) .

How does the 2,6-dichlorobenzyl group influence physicochemical properties?

Level : Basic
Answer :
The 2,6-dichlorobenzyl group enhances:

  • Lipophilicity : LogP increases by ~2 units compared to non-halogenated analogs, improving membrane permeability .
  • Metabolic stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing chlorine atoms.
  • Crystallinity : Higher melting points (e.g., 263–265°C for related compounds) due to halogen-driven π-stacking .

Table 2 : Physicochemical Data

PropertyValueSource
Density1.4 g/cm³
Boiling Point555.1°C
LogP~3.8 (predicted)Calculated

How can discrepancies in biological activity data across studies be resolved?

Level : Advanced
Answer :
Contradictions often stem from assay variability or compound stability issues. Mitigation strategies:

  • Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for kinase studies) and control for batch-to-batch compound degradation .
  • Stability profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to assess hydrolytic degradation via LC-MS .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets.

What computational approaches predict binding affinity to putative targets?

Level : Advanced
Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., G protein-coupled receptor kinases). The dichlorobenzyl group often occupies hydrophobic pockets .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model).
  • QSAR modeling : Correlate structural descriptors (e.g., Cl substituent positions) with activity data from analogs .

How can hydrolytic stability of the oxyimino propanoate ester be evaluated?

Level : Advanced
Answer :

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via:
    • HPLC : Quantify degradation products (e.g., free 4-fluorophenol) over 24–72 hours.
    • NMR : Track disappearance of the ester carbonyl signal (δ 170 ppm) .
  • Activation energy calculation : Use Arrhenius plots from data at 25°C, 37°C, and 50°C to predict shelf life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.